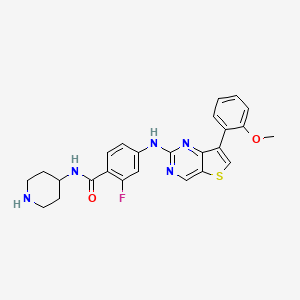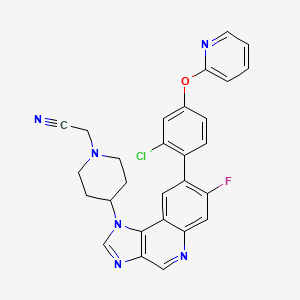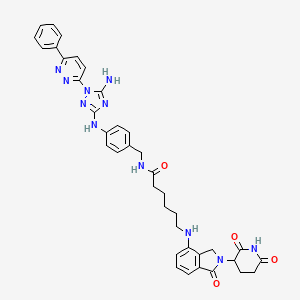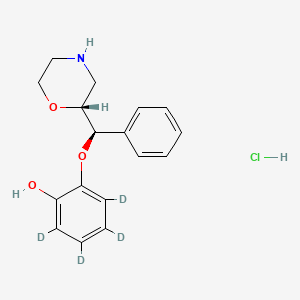
rel-Desethylreboxetine-d4 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rel-Desethylreboxetine-d4 (hydrochloride) is a deuterated form of desethylreboxetine, a selective norepinephrine reuptake inhibitor. This compound is often used in scientific research as a stable isotope-labeled internal standard for the quantification of desethylreboxetine in biological samples .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rel-Desethylreboxetine-d4 (hydrochloride) involves the incorporation of deuterium atoms into the desethylreboxetine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts to facilitate the exchange of hydrogen for deuterium .
Industrial Production Methods
Industrial production of rel-Desethylreboxetine-d4 (hydrochloride) follows similar principles as laboratory synthesis but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings .
化学反应分析
Types of Reactions
rel-Desethylreboxetine-d4 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound .
科学研究应用
rel-Desethylreboxetine-d4 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled internal standard in analytical chemistry for the quantification of desethylreboxetine.
Biology: Employed in studies investigating the pharmacokinetics and metabolism of desethylreboxetine.
Medicine: Utilized in clinical research to understand the drug’s behavior in the human body.
Industry: Applied in the development and quality control of pharmaceuticals containing desethylreboxetine.
作用机制
The mechanism of action of rel-Desethylreboxetine-d4 (hydrochloride) is similar to that of desethylreboxetine. It functions as a selective norepinephrine reuptake inhibitor, blocking the reabsorption of norepinephrine into presynaptic neurons. This increases the concentration of norepinephrine in the synaptic cleft, enhancing its effects on postsynaptic receptors. The molecular targets include norepinephrine transporters, and the pathways involved are primarily related to neurotransmitter regulation .
相似化合物的比较
Similar Compounds
Desethylreboxetine: The non-deuterated form of rel-Desethylreboxetine-d4 (hydrochloride).
Reboxetine: The parent compound from which desethylreboxetine is derived.
Other Norepinephrine Reuptake Inhibitors: Compounds such as atomoxetine and viloxazine.
Uniqueness
rel-Desethylreboxetine-d4 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. This makes it particularly valuable in research settings where accurate measurement of desethylreboxetine is required .
属性
分子式 |
C17H20ClNO3 |
|---|---|
分子量 |
325.8 g/mol |
IUPAC 名称 |
2,3,4,5-tetradeuterio-6-[(R)-[(2R)-morpholin-2-yl]-phenylmethoxy]phenol;hydrochloride |
InChI |
InChI=1S/C17H19NO3.ClH/c19-14-8-4-5-9-15(14)21-17(13-6-2-1-3-7-13)16-12-18-10-11-20-16;/h1-9,16-19H,10-12H2;1H/t16-,17-;/m1./s1/i4D,5D,8D,9D; |
InChI 键 |
OXMHTYUDUNJEHC-PNDXKXCVSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])O)O[C@@H]([C@H]2CNCCO2)C3=CC=CC=C3)[2H])[2H].Cl |
规范 SMILES |
C1COC(CN1)C(C2=CC=CC=C2)OC3=CC=CC=C3O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


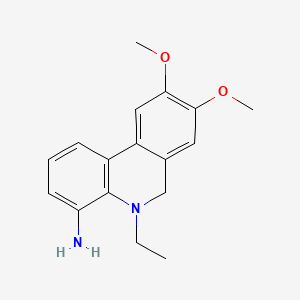
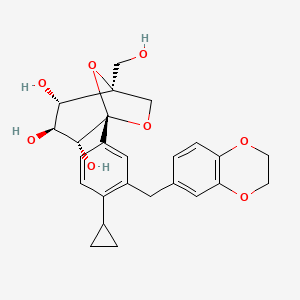
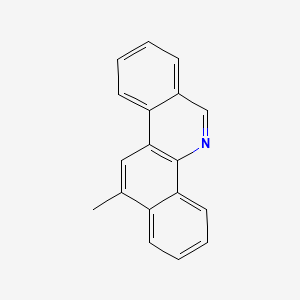
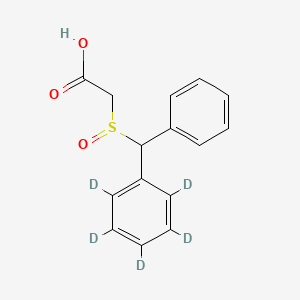
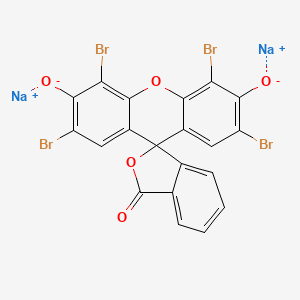
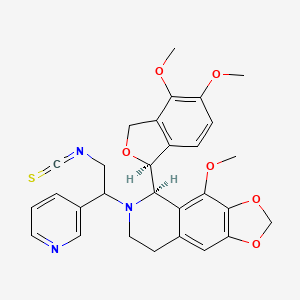
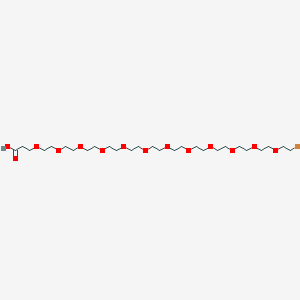
![[(3S,3aR,6R,6aS)-3-(1,3-benzodioxol-5-yloxy)-6-(6-methoxy-1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl] acetate](/img/structure/B12417946.png)
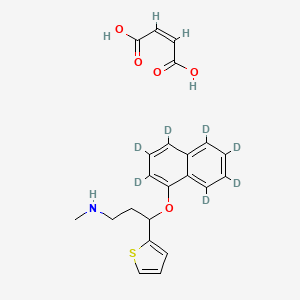
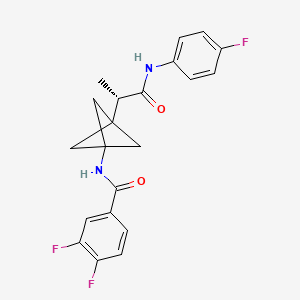
![2,2,2-trifluoro-N-[2-fluoro-3-methyl-4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]ethanesulfonamide](/img/structure/B12417964.png)
